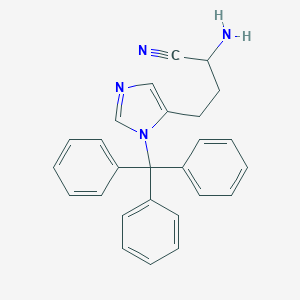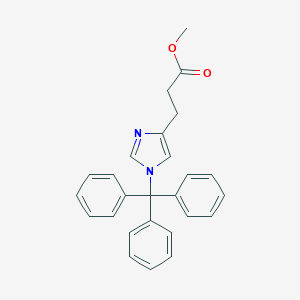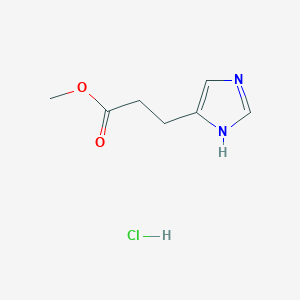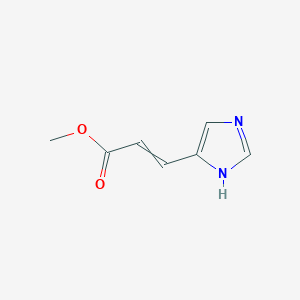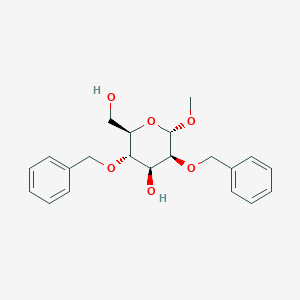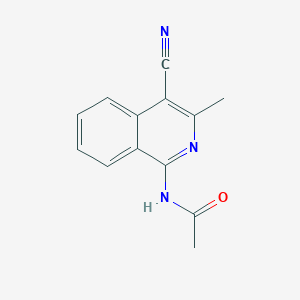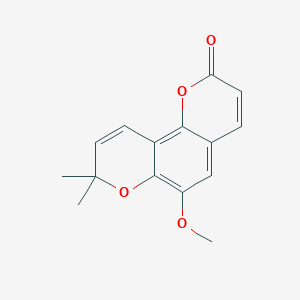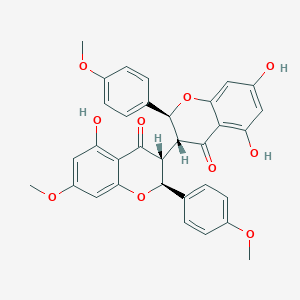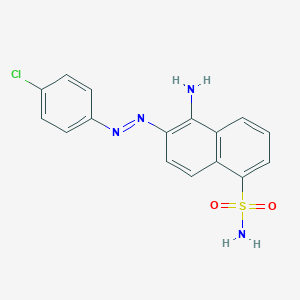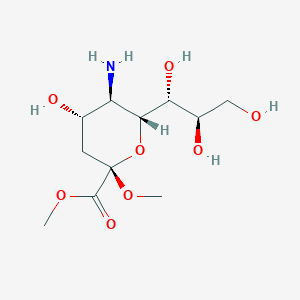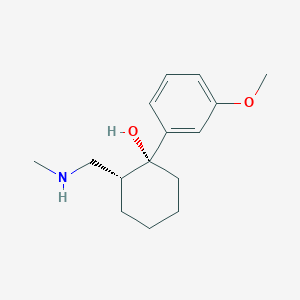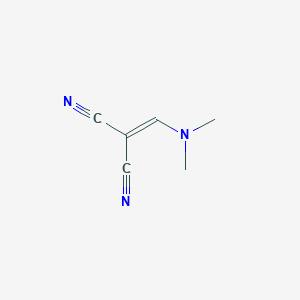
Malononitrile, ((dimethylamino)methylene)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Malononitrile, ((dimethylamino)methylene)-” involves the reaction of malononitrile with dimethylformamide and phosphorus oxychloride. This reaction produces (dimethylamino-methylene)malononitrile among other derivatives through Vilsmeier formylation processes. These processes demonstrate the compound's reactivity and its potential as a versatile intermediate in organic synthesis (Mittelbach & Junek, 1982).
Molecular Structure Analysis
Research on derivatives of “Malononitrile, ((dimethylamino)methylene)-” such as 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile, has revealed insights into their molecular structure, including their solvatochromic behavior and crystalline state. These studies highlight the significance of the donor-acceptor structures in these compounds, impacting their potential applications in materials science (Bogdanov et al., 2019).
Chemical Reactions and Properties
The compound exhibits a variety of chemical reactions, including condensation with aldehydes and interaction with active methylene compounds, resulting in the formation of novel functionalized analogs and chromophores. These reactions underscore its utility in the creation of push-pull chromophores and its role in the development of new materials with desirable optical and electronic properties (Belikov et al., 2018).
Physical Properties Analysis
While specific papers detailing the physical properties of “Malononitrile, ((dimethylamino)methylene)-” were not identified, related studies on malononitrile derivatives provide insights into their photophysical characteristics. These include strong intramolecular charge transfer absorption bands and fluorescence emissions, indicative of their potential in optoelectronic applications (Zhao et al., 2007).
Chemical Properties Analysis
The active methylene group in malononitrile, and by extension its derivatives, plays a crucial role in its reactivity. This feature is instrumental in heterocyclic conversions and interactions with microbial and biological systems, highlighting its broad applicability in organic synthesis and potential in pharmacological research (Dhivare & Rajput, 2015).
Applications De Recherche Scientifique
1. Synthesis of Styrylquinoxalin-2(1H)-ones
- Summary of Application: Malononitrile is used in the synthesis of styrylquinoxalin-2(1H)-ones (SQs), which are hybrid molecules of styryl and quinoxalinone. These molecules have promising bioactive properties and are used in the treatment of diverse physiological and patho-physiological events .
- Methods of Application: In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3-methylquinoxaline-2(1H)-one (3MQ) and gets liberated during the course of reaction to yield the desired SQs .
- Results or Outcomes: The SQs were evaluated for in vitro cholinesterase inhibition and one of them was found to display mixed type of inhibition of AChE, which was supported by molecular modelling studies. This study has led to the discovery of a new chemotype for cholinesterase inhibition which might be useful in finding a remedy for Alzheimer’s disease .
2. Synthesis of Various Heterocycles
- Summary of Application: N,N-dimethylenamino ketones, which can be derived from malononitrile, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
- Results or Outcomes: The outcomes of these syntheses are not detailed in the source, but it mentions that these compounds have potential for biomedical applications .
3. Separation and Analysis
- Summary of Application: Malononitrile, ((dimethylamino)methylene)- can be analyzed by a reverse phase (RP) HPLC method with simple conditions .
- Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .
4. Synthesis of Heterocyclic Motifs
- Summary of Application: Malononitrile dimer as a precursor reactant has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these remarkable products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
- Results or Outcomes: These compounds have potential for pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .
5. Formation of Highly Substituted Pyrazoles
- Summary of Application: Grinding induced formation of highly substituted pyrazoles by application of malononitrile .
- Methods of Application: In this process, IL 79 is utilized as a catalyst with and no byproducts were formed .
- Results or Outcomes: The outcomes of these syntheses are not detailed in the source .
6. Synthesis of Colored Compounds
- Summary of Application: Malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that most of the malononitrile dimer attraction depends on the reactivity of methylene group which can be easily condensed with various electrophilic compounds to a wide range of yellow and magenta dyes .
- Results or Outcomes: The outcomes of these syntheses are not detailed in the source .
Safety And Hazards
This compound is classified as acutely toxic, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-(dimethylaminomethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDLOYYNHQKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168572 | |
| Record name | Malononitrile, ((dimethylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malononitrile, ((dimethylamino)methylene)- | |
CAS RN |
16849-88-0 | |
| Record name | [(Dimethylamino)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Dimethylamino)methylene)propanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16849-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, ((dimethylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(dimethylamino)methylene]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((DIMETHYLAMINO)METHYLENE)PROPANEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE2L03HB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

